molecular formula C13H12ClN4O4P B14598162 (2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate CAS No. 61244-87-9

(2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate

Cat. No.: B14598162
CAS No.: 61244-87-9
M. Wt: 354.68 g/mol
InChI Key: BCNLTKYGAJHAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate is a complex organic compound that features a diazo group, a chlorophenyl group, and a bis(2-cyanoethyl) phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate typically involves the reaction of 2-chlorobenzaldehyde with diazomethane to form the diazo intermediate. This intermediate is then reacted with bis(2-cyanoethyl) phosphate under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate undergoes various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its use in labeling studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate exerts its effects involves the diazo group, which can participate in various chemical reactions. The molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

Similar Compounds

    Diazomethane: A simpler diazo compound used in similar reactions.

    Ethyl diazoacetate: Another diazo compound with applications in organic synthesis.

    Diazonium salts: Compounds with a similar diazo group but different reactivity.

Uniqueness

(2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate is unique due to its combination of a diazo group with a chlorophenyl and bis(2-cyanoethyl) phosphate moiety

Properties

CAS No.

61244-87-9

Molecular Formula

C13H12ClN4O4P

Molecular Weight

354.68 g/mol

IUPAC Name

[(2-chlorophenyl)-diazomethyl] bis(2-cyanoethyl) phosphate

InChI

InChI=1S/C13H12ClN4O4P/c14-12-6-2-1-5-11(12)13(18-17)22-23(19,20-9-3-7-15)21-10-4-8-16/h1-2,5-6H,3-4,9-10H2

InChI Key

BCNLTKYGAJHAEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=[N+]=[N-])OP(=O)(OCCC#N)OCCC#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.